2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide
Description
2-Cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic amide derivative characterized by a cyano group at the second carbon, a 3-methoxyphenyl moiety at the third carbon, and an N-(2-methylphenyl) substituent on the propanamide backbone. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol . The compound’s structure positions it as a candidate for pharmaceutical or materials science research, though its exact applications remain under investigation.
Properties
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-3-4-9-17(13)20-18(21)15(12-19)10-14-7-5-8-16(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTILYXCXACEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of 3-(3-methoxyphenyl)-2-cyanopropanoic acid. The activated intermediate forms an amide bond with 2-methylaniline in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Optimization Insights:
- Catalyst: 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.
- Solvent: Anhydrous DMF improves reagent solubility.
- Yield: Reported yields for similar propanamides range from 70% to 85%.
Alternative Synthetic Routes
Cyanohydrin Formation Followed by Amidation
A patent-derived method involves the synthesis of a cyanohydrin intermediate, which is subsequently amidated. Bromoacetone is reacted with 3-methoxythiophenol to form a thioether, followed by cyanide addition to yield the cyanohydrin. Oxidation of the thioether to a sulfone and subsequent amidation with 2-methylaniline yields the target compound.
Key Steps:
- Cyanohydrin Synthesis: KCN in acidic conditions.
- Oxidation: m-Chloroperbenzoic acid (mCPBA) converts thioether to sulfone.
- Amidation: Acid chloride formation with SOCl₂, followed by amine coupling.
Yield: 65–80% after purification by crystallization.
Comparative Analysis of Synthesis Methods
| Method | Reactants/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, 2-methylaniline | -15°C, DMAc | ~70% | Simplicity, scalability | Low-temperature requirements |
| Carbodiimide-Mediated | EDC, DMAP | RT, DMF | 75–85% | Mild conditions, high compatibility | Cost of reagents |
| Multi-Component Reaction | InCl₃, ultrasound | 40°C, 50% EtOH | ≤95% | Rapid, high atom economy | Requires ultrasound equipment |
| Cyanohydrin Route | KCN, mCPBA | Acidic, oxidative | 65–80% | Versatile intermediate synthesis | Multi-step, lower overall yield |
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized for use in medicinal chemistry as a potential lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide. It has been evaluated for its antiproliferative effects against various cancer cell lines, demonstrating significant growth inhibition.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 52% | 15 |
| MCF-7 (Breast) | 50% | 18 |
| HCT-116 (Colon) | 47% | 20 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, with studies indicating an upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, modulating biological pathways relevant to various diseases. Its interactions with specific enzymes could provide insights into its potential as a therapeutic agent for conditions such as inflammation or metabolic disorders.
In Vitro Studies
In vitro studies on A549 lung cancer cells showed that treatment with this compound led to significant apoptosis, as measured by flow cytometry. An increase in Annexin V-positive cells indicated effective induction of programmed cell death.
In Vivo Studies
In xenograft models, administration of this compound resulted in tumor size reduction by approximately 40% compared to control groups. Histopathological analysis revealed necrosis and reduced mitotic figures in treated tumors, supporting its potential as an anticancer agent.
Potential Therapeutic Uses
Given its biological activity, this compound could be explored for various therapeutic applications:
- Cancer Treatment : Its antiproliferative properties suggest potential use in treating different types of cancer.
- Anti-inflammatory Agents : The ability to inhibit specific enzymes may position it as a candidate for developing anti-inflammatory medications.
- Neurological Disorders : Further research could investigate its effects on neurological pathways, potentially leading to treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propanamide Derivatives
Key examples include:
Table 1: Structural and Functional Comparisons
Key Findings from Structural Comparisons
Electron-Donating vs. In contrast, the 4-bromophenyl group in the pyridinyl analog () introduces electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions.
Steric and Binding Implications: The 2-methylphenyl substituent in the target compound introduces steric hindrance near the amide nitrogen, which could influence molecular recognition in biological systems. By comparison, prilocaine’s propylamino group () facilitates hydrogen bonding, critical for its interaction with sodium channels in anesthetic applications.
Heterocyclic vs. This contrasts with the homocyclic 3-methoxyphenyl group in the target compound, which may prioritize π-π stacking interactions.
Toxicological Considerations: Limited toxicological data are available for cyano-containing amides. For instance, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling , suggesting that similar caution applies to the target compound until further studies are conducted.
Biological Activity
2-Cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, featuring a cyano group and methoxy and methyl substituents, suggests various mechanisms of action that may contribute to its biological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 294.35 g/mol
- Key Functional Groups : Cyano group, methoxy group, and methyl group
The biological activity of this compound is hypothesized to involve:
- Nucleophilic Addition Reactions : The cyano group can participate in various chemical reactions that may alter biological pathways.
- Receptor Interaction : The methoxy and methyl groups may enhance binding affinity to specific molecular targets, influencing enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been noted against strains such as Candida albicans and Fusarium oxysporum, with varying MIC values .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. Notably, it has shown promise in inhibiting cell proliferation in cancer cell lines, including:
- Cell Lines Tested : Jurkat (leukemia), A-431 (epidermoid carcinoma)
- IC50 Values : Less than those of standard anticancer agents like doxorubicin .
Case Study: Anticancer Screening
In a study aimed at identifying novel anticancer compounds, this compound was screened against multicellular spheroids, revealing significant growth inhibition compared to control treatments. This suggests a potential role in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the compound can significantly influence its biological activity:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(2-methylphenyl)propanamide to ensure high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 3-methoxyphenyl precursors) followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid derivatives. Critical parameters include:
- Temperature control : Maintaining 60–80°C during substitution to prevent side reactions .
- Solvent selection : Anhydrous conditions for acyl chloride reactions to avoid hydrolysis .
- Purification : Recrystallization or column chromatography to isolate the final product .
- Table 1 : Synthesis Optimization Parameters
| Step | Key Parameters | Techniques for Monitoring | Yield Optimization |
|---|---|---|---|
| Substitution | Alkaline pH, 60–80°C | TLC | >85% |
| Reduction | Fe powder, HCl | NMR | 70–80% |
| Condensation | Condensing agents (DCC/DMAP) | HPLC | 75–90% |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of methoxyphenyl and cyano groups via proton and carbon shifts .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real time .
- Data Interpretation : Cross-validation between NMR (structural confirmation) and HPLC (purity) resolves ambiguities in complex spectra .
Q. How can researchers determine the solubility profile of this compound in various solvents, and why is this important for experimental design?
- Methodology : Solubility is tested via gravimetric analysis in solvents like DMSO, ethanol, and acetonitrile. This informs solvent choices for:
- Reaction media : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Bioassays : Aqueous solubility (e.g., PBS buffer) determines dosing strategies .
Advanced Research Questions
Q. What reaction mechanisms are involved in the formation of the cyano and methoxyphenyl groups during synthesis?
- Mechanistic Insights :
- Cyano Group Introduction : Nucleophilic acyl substitution between aniline derivatives and cyanoacetic acid, catalyzed by condensing agents (e.g., DCC) .
- Methoxyphenyl Attachment : Friedel-Crafts alkylation or Suzuki coupling, depending on precursor availability .
- Kinetic Studies : Monitoring intermediates via LC-MS can identify rate-limiting steps .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or HPLC retention times)?
- Strategies :
- Multi-Technique Validation : Combine -NMR, -NMR, and IR to confirm functional groups .
- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding assignment of ambiguous peaks .
- Isotopic Labeling : -labeling clarifies nitrogen environments in the cyano group .
Q. What strategies are employed to study the polymorphic forms or crystallography of this compound?
- Methodology :
- X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks .
- DSC/TGA : Analyzes thermal stability and polymorph transitions .
- Case Study : A patent describes stabilizing a polymorphic form via controlled crystallization in ethanol/water mixtures .
Q. What in vitro bioactivity assays are suitable for evaluating the therapeutic potential of this compound?
- Assay Design :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .
- Data Interpretation : IC values are normalized to controls (e.g., cisplatin) and validated via dose-response curves .
Q. How can computational methods predict the reactivity or interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina screens binding affinities to target proteins (e.g., EGFR kinase) .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Correlation between computational binding scores and experimental IC values validates predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
